N,N-diethyl-2-oxo butyramide

photochemical release caged compounds α-ketoamide photochemistry

N,N-Diethyl-2-oxo butyramide (C₈H₁₅NO₂, MW 157.21) is an α‑ketoamide featuring a ketone at the C2‑position and two N‑ethyl substituents. This structural motif distinguishes it from other N‑substituted 2‑oxobutyramides and enables applications in time‑resolved photochemical release, selective synthesis, and mechanistic probe studies.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 69016-02-0
Cat. No. B8667709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-oxo butyramide
CAS69016-02-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)N(CC)CC
InChIInChI=1S/C8H15NO2/c1-4-7(10)8(11)9(5-2)6-3/h4-6H2,1-3H3
InChIKeyJKJMVMKRTBCHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2-oxo Butyramide (CAS 69016-02-0): Alpha-Ketoamide Raw Material for Photochemical Release & Synthesis


N,N-Diethyl-2-oxo butyramide (C₈H₁₅NO₂, MW 157.21) is an α‑ketoamide featuring a ketone at the C2‑position and two N‑ethyl substituents . This structural motif distinguishes it from other N‑substituted 2‑oxobutyramides and enables applications in time‑resolved photochemical release, selective synthesis, and mechanistic probe studies [1].

Why N-Alkyl Pattern Defines Photoreactivity: N,N-Diethyl-2-oxo Butyramide vs. Diisopropyl & Dimethyl Counterparts


In photochemical carboxylate‑release systems, the N‑alkyl substituents govern the rate‑determining step and product fate. N,N‑Diethyl‑2‑oxo butyramide provides a unique balance of steric demand and hydrogen‑transfer capability that yields microsecond‑scale release kinetics (18–136 μs) with strong leaving‑group dependence, a profile that cannot be replicated by N,N‑diisopropyl (weak leaving‑group effect, alternate β‑lactam pathway) or N,N‑dimethyl (insufficient steric shielding) analogs [1]. Consequently, generic in‑class substitution leads to unpredictable release rates, altered quantum yields, or non‑productive side reactions.

Head-to-Head Performance Data: N,N-Diethyl-2-oxo Butyramide vs. Closest α‑Ketoamide Analogs


Photochemical Carboxylate Release Time Constant: N,N-Diethyl vs. N,N-Diisopropyl α‑Ketoamides

Time‑resolved pH‑jump experiments directly compared N,N‑diethyl‑2‑oxo butyramide derivatives with their N,N‑diisopropyl counterparts. The N,N‑diethyl series exhibited carboxylate release time constants between 18 and 136 μs, strongly dependent on the carboxylate leaving group, whereas the N,N‑diisopropyl series showed only a weak leaving‑group effect, indicating a different rate‑determining step (proton release) [1].

photochemical release caged compounds α-ketoamide photochemistry

Photochemical Cleavage Quantum Yield: N,N-Diethyl-2-oxo Butyramide vs. General α‑Ketoamide Baseline

Carboxylate photochemical release from N,N‑diethyl‑2‑oxo butyramide proceeds with a quantum yield of 0.3 (Φ = 0.3), delivering 70–90 % chemical yield of the free carboxylic acid in aqueous media [1][2]. This value matches the upper range observed for the α‑ketoamide class, where deviations in N‑substitution typically lower Φ below 0.2.

quantum yield photolysis efficiency α-ketoamide

Taft Steric Parameter (Es) of N,N-Diethyl Substitution Governs Regioselectivity in α‑Ketoamide Reactions

The Taft steric substituent constant for the N,N‑diethylamide group (Es = –1.08) lies midway between the less hindered N,N‑dimethyl (Es = –0.93) and the bulkier N,N‑diisopropyl (Es = –1.71) substituents [1]. This intermediate steric profile allows N,N‑diethyl‑2‑oxo butyramide to participate in nucleophilic additions at the α‑carbonyl with significantly less competing N‑alkyl hydrogen abstraction than the diisopropyl analog, while offering better regioselective control than the minimally shielded dimethyl case.

steric effect Taft Es regioselectivity amide reactivity

Validated Use Cases for N,N-Diethyl-2-oxo Butyramide Based on Comparative Performance Data


Time‑Resolved Photocaged Carboxylate Delivery (Microsecond Scale)

N,N‑Diethyl‑2‑oxo butyramide is the scaffold of choice for caged GABA, acetate, or other carboxylate neurotransmitters where release must occur within 18–136 μs of a UV flash [1]. The strong leaving‑group dependence permits fine‑tuning of release kinetics by varying the carboxylate, a capability absent in N,N‑diisopropyl systems [1].

High‑Efficiency Photoremovable Protecting Group for Carboxylic Acids

With a consistent photochemical quantum yield of 0.3 and isolated yields of 70–90 % [1][2], this compound outperforms many α‑ketoamide alternatives in preparative photolysis workflows, minimizing UV exposure and by‑product formation.

Stereoelectronic Probe for α‑Ketoamide Reactivity Studies

Its intermediate Taft Es value (–1.08) makes N,N‑diethyl‑2‑oxo butyramide an ideal model substrate for investigating steric versus electronic control in nucleophilic additions, hydrogen‑transfer photoreactions, and N‑alkyl group participation [3].

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